molecular formula C9H7BrF3NO B1226323 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 3823-19-6

2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B1226323
CAS No.: 3823-19-6
M. Wt: 282.06 g/mol
InChI Key: FEOPWEWRBFPVKW-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H7BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an acetamide moiety. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the bromination of N-(4-(trifluoromethyl)phenyl)acetamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The process ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive bromine atom and trifluoromethyl group.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects involves the interaction of its bromine atom and trifluoromethyl group with molecular targets. These interactions can lead to the inhibition of enzyme activity or modification of protein structures. The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

  • 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-Bromo-N-(2-methoxyphenyl)acetamide
  • 2-Bromo-N-phenylacetamide
  • 2-Bromo-N-(2-fluorophenyl)acetamide

Comparison: Compared to its analogs, 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with molecular targets, making it particularly useful in specific chemical and biological applications .

Properties

IUPAC Name

2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOPWEWRBFPVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191621
Record name 4-(Trifluoromethyl)-alpha-bromo-acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3823-19-6
Record name 4-(Trifluoromethyl)-alpha-bromo-acetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003823196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)-alpha-bromo-acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Bromoacetyl)-4-(trifluoromethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide used as a tag in 19F NMR protein studies?

A1: this compound serves as a useful tag in 19F NMR protein studies due to the presence of the trifluoromethyl (CF3) group. [, ] The CF3 group exhibits inherent sensitivity to changes in its chemical environment, leading to detectable shifts in the 19F NMR spectrum. This sensitivity allows researchers to probe protein dynamics, interactions, and conformational changes by observing the CF3 signal.

Q2: How do tautomeric pyridone tags compare to this compound in terms of sensitivity for 19F NMR studies?

A2: Research suggests that certain tautomeric pyridone tags, specifically 6-(trifluoromethyl)-2-pyridone (6-TFP), demonstrate superior sensitivity compared to this compound in 19F NMR studies. [] This enhanced sensitivity arises from the pyridone's ability to tautomerize, leading to a wider range of electron delocalization and consequently, greater chemical shift dispersion in 19F NMR spectra. When tested with Gsα and human serum albumin (HSA), the 6-TFP tag provided better resolution of various functional states compared to the conventional this compound tag. []

Q3: What factors might researchers consider when choosing between this compound and other tags for 19F NMR protein studies?

A3: When choosing between this compound and alternative tags, researchers consider several factors:

  • Sensitivity: The desired level of sensitivity needed to detect the protein's conformational changes. Tautomeric pyridone tags like 6-TFP may be favored for higher sensitivity applications. []

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